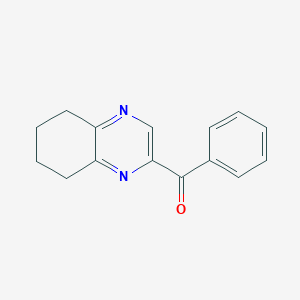
2-Benzoyl-5,6,7,8-tetrahydroquinoxaline
Cat. No. B8328283
M. Wt: 238.28 g/mol
InChI Key: CXVMUEGZDUSYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04481957
Procedure details


The reaction of benzaldehyde and 5,6,7,8-tetrahydroquinoxaline is carried out on the same molar scale and in the same manner as described in Example V. The crude reaction product is submitted to bulb-to-bulb distillation [oven temp. ~60° C. (0.1 mm Hg)] to remove volatiles. Column chromatography (30 g silica gel developed in 3% acetone/hexane), followed by high performance liquid chromatography (Magnum®9, Partisil®10, developed in 4% acetone/2,2,4 trimethylpentane) provides 6% yield of 2-benzoyl-5,6,7,8-tetrahydroquinoxaline as a solid (m.p. 61.5°-63.5° C.). The structure is confirmed by IR and NMR spectroscopy, and by elemental analysis.


Yield
6%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[C:18]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[N:12]=[CH:11][CH:10]=1>>[C:1]([C:10]1[CH:11]=[N:12][C:13]2[CH2:14][CH2:15][CH2:16][CH2:17][C:18]=2[N:9]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=NC=2CCCCC12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is submitted to bulb-to-bulb distillation [oven temp. ~60° C. (0.1 mm Hg)]
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove volatiles
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=NC=2CCCCC2N=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
